CRTh2 antagonist 1

Description

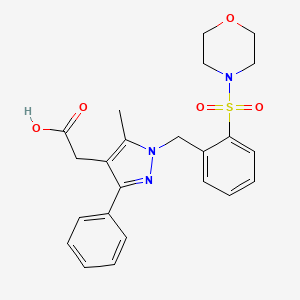

The exact mass of the compound this compound is 455.15149208 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[5-methyl-1-[(2-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-17-20(15-22(27)28)23(18-7-3-2-4-8-18)24-26(17)16-19-9-5-6-10-21(19)32(29,30)25-11-13-31-14-12-25/h2-10H,11-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFLVUYNUAWSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2S(=O)(=O)N3CCOCC3)C4=CC=CC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CRTh2 Antagonists in Allergic Inflammation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the pathogenesis of type 2 allergic inflammation.[1][2][3][4] Its endogenous ligand, Prostaglandin D2 (PGD2), is released predominantly by activated mast cells following allergen exposure.[5] The interaction between PGD2 and CRTh2 orchestrates the recruitment and activation of key effector cells, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). CRTh2 antagonists are a class of oral small-molecule drugs designed to competitively block this interaction, thereby inhibiting the downstream inflammatory cascade. This guide provides an in-depth overview of the CRTh2 signaling pathway, the precise mechanism of action of its antagonists, quantitative data on their effects, and the experimental protocols used for their evaluation.

The PGD2-CRTh2 Signaling Axis in Allergic Inflammation

Following an allergen challenge, mast cells degranulate and release a surge of mediators, with PGD2 being the major cyclooxygenase metabolite of arachidonic acid. PGD2 then binds to two distinct receptors: the D-prostanoid 1 (DP1) receptor and the CRTh2 receptor. While these receptors bind PGD2 with similar high affinity, they often mediate opposing effects. The DP1 receptor is associated with vasodilation and inhibition of cell migration, whereas the CRTh2 receptor is profoundly pro-inflammatory.

CRTh2 is preferentially expressed on the key cellular drivers of allergic disease:

-

T helper 2 (Th2) cells: CRTh2 activation promotes their migration and stimulates the production of hallmark type 2 cytokines like Interleukin-4 (IL-4), IL-5, and IL-13.

-

Eosinophils: PGD2 is a potent chemoattractant for eosinophils, inducing their migration, shape change, degranulation, and upregulation of adhesion molecules like CD11b via CRTh2.

-

Basophils: CRTh2 signaling mediates basophil chemotaxis and enhances IgE-mediated degranulation and histamine release.

-

Group 2 Innate Lymphoid Cells (ILC2s): These cells, which are potent sources of IL-5 and IL-13, also express CRTh2 and migrate in response to PGD2, contributing to the amplification of the type 2 inflammatory response.

Activation of the CRTh2 receptor by PGD2 initiates a signaling cascade that results in chemotaxis, cellular activation, cytokine release, and inhibition of apoptosis in these cell types, collectively driving the pathophysiology of allergic diseases such as asthma and allergic rhinitis.

Mechanism of Action of CRTh2 Antagonists

CRTh2 antagonists are competitive, reversible antagonists of the CRTh2 receptor. They function by binding to the receptor and sterically hindering the binding of the endogenous ligand, PGD2. This blockade prevents the receptor from undergoing the conformational change necessary for G-protein coupling and the initiation of intracellular signaling.

By preventing PGD2-mediated CRTh2 activation, these antagonists effectively inhibit the key downstream events that propagate the allergic response:

-

Inhibition of Cell Migration: They block the chemotaxis of eosinophils, Th2 cells, basophils, and ILC2s to sites of inflammation.

-

Reduction of Cellular Activation: They prevent eosinophil and basophil shape change, degranulation, and the expression of activation markers.

-

Suppression of Cytokine Production: They can reduce the production of type 2 cytokines (IL-4, IL-5, IL-13) from Th2 cells and ILC2s.

The ultimate therapeutic goal of CRTh2 antagonism is to reduce the accumulation and activation of inflammatory cells in tissues like the airways, thereby ameliorating the signs and symptoms of allergic disease, such as airway eosinophilia, mucus production, and airway hyperreactivity.

Quantitative Data on CRTh2 Antagonist Activity

The efficacy of CRTh2 antagonists has been quantified in a range of preclinical and clinical studies. The data below summarizes key findings for representative compounds.

Table 1: In Vitro Potency of Representative CRTh2 Antagonists

| Compound | Assay Type | Species | Potency (IC50) | Reference |

| AZD1981 | Receptor Binding | Human | 4 nM | |

| AZD1981 | Functional (Eosinophil Shape Change) | Human | 8.5-50 nM |

Table 2: Preclinical and Clinical Effects of CRTh2 Antagonists

| Compound | Model / Population | Key Endpoint | Result | Reference |

| Fevipiprant (QAW039) | Moderate-to-severe asthma patients with eosinophilia (≥2%) | Sputum Eosinophil % (Geometric Mean) | -3.5-fold vs. placebo (5.4% to 1.1% vs. 4.6% to 3.9%) | |

| Fevipiprant (QAW039) | Moderate-to-severe asthma patients | Bronchial Submucosal Eosinophils | Significant reduction vs. placebo | |

| TM30089 | Mouse model of allergic asthma (OVA challenge) | Peribronchial Eosinophilia | Significant reduction vs. vehicle | |

| TM30089 | Mouse model of allergic asthma (OVA challenge) | Mucus Cell Hyperplasia | Significant reduction vs. vehicle | |

| "Compound A" | Mouse model of allergic airway inflammation | Leukocyte Infiltration | Dose-dependent reduction (0.1 to 10 mg/kg) | |

| "Compound A" | Mouse model of allergic airway inflammation | Mucus Deposition | Decreased | |

| AZD1981 | Asthma patients (ICS continued) | FEV1 Improvement (atopic subgroup) | ~170-180 mL improvement vs. placebo at higher doses |

Note: Despite promising early-phase data, some CRTh2 antagonists, including Fevipiprant, did not meet primary endpoints in subsequent large-scale Phase III trials, suggesting that the PGD2-CRTh2 pathway's role may be significant only in specific patient phenotypes or that higher levels of inhibition are required.

Key Experimental Protocols for Antagonist Evaluation

The characterization of CRTh2 antagonists relies on a tiered approach, moving from in vitro receptor-level assays to cellular functional assays and finally to in vivo models of disease.

Receptor Binding Assay

-

Objective: To determine the affinity of the antagonist for the CRTh2 receptor.

-

Methodology:

-

Source of Receptor: Membranes are prepared from a cell line stably transfected with and expressing the human CRTh2 receptor (e.g., L1.2 transfectants).

-

Radioligand: A radiolabeled form of PGD2 (e.g., [³H]PGD2) is used as the competing ligand.

-

Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist compound.

-

Detection: After incubation, the membranes are washed to remove unbound ligand, and the amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The data is used to calculate the concentration of antagonist that inhibits 50% of the specific radioligand binding (IC50), which reflects the antagonist's binding affinity.

-

Calcium Mobilization Assay

-

Objective: To assess the functional ability of the antagonist to block agonist-induced intracellular signaling.

-

Methodology:

-

Cell Preparation: CRTh2-expressing cells (e.g., CRTH2-L1.2 transfectants) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the CRTh2 antagonist or vehicle control.

-

Agonist Challenge: The cells are then challenged with a CRTh2 agonist (e.g., PGD2 or a selective agonist like DK-PGD2).

-

Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorometer or a flow cytometer.

-

Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium flux, typically reported as an IC50 value.

-

Eosinophil Chemotaxis Assay

-

Objective: To measure the antagonist's ability to inhibit PGD2-induced migration of eosinophils.

-

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.

-

Procedure:

-

The lower chamber is filled with media containing PGD2 (the chemoattractant).

-

The upper chamber is filled with a suspension of eosinophils that have been pre-incubated with the CRTh2 antagonist or vehicle.

-

-

Incubation: The chamber is incubated for a period (e.g., 60-90 minutes) at 37°C to allow cells to migrate through the membrane pores toward the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is counted using a microscope or flow cytometry.

-

Analysis: The percent inhibition of migration at different antagonist concentrations is calculated relative to the vehicle control.

-

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRTh2 Antagonist 1 in Eosinophil Migration and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.[1][2] Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and triggers the recruitment and activation of key effector cells, including eosinophils, basophils, and Th2 lymphocytes.[1][3][4] Eosinophils, in particular, are potent pro-inflammatory cells implicated in the pathogenesis of these conditions. Consequently, the PGD2/CRTh2 signaling pathway has emerged as a critical therapeutic target. This technical guide focuses on the role of a representative CRTh2 antagonist, hereafter referred to as "CRTh2 Antagonist 1," in modulating eosinophil migration and activation.

CRTh2 Signaling Pathway in Eosinophils

Activation of the CRTh2 receptor on eosinophils by PGD2 initiates a cascade of intracellular signaling events. This process is Gαi-dependent and leads to an increase in intracellular calcium levels and a reduction in cyclic adenosine monophosphate (cAMP). Downstream signaling involves the activation of pathways such as phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and p38 mitogen-activated kinase (MAPK). These signaling events culminate in a range of cellular responses critical for the inflammatory role of eosinophils, including chemotaxis, shape change, degranulation, and upregulation of adhesion molecules like CD11b.

Caption: CRTh2 signaling cascade in eosinophils upon PGD2 binding and its inhibition by this compound.

Mechanism of Action of this compound

This compound is a potent, selective, and reversible antagonist of the CRTh2 receptor. By competitively binding to the receptor, it prevents the interaction of PGD2 and its metabolites, thereby inhibiting the downstream signaling cascade that leads to eosinophil migration and activation. This blockade of CRTh2-mediated effects has been demonstrated in various preclinical and clinical studies, highlighting its potential as a therapeutic agent for eosinophil-driven inflammatory diseases.

Quantitative Data on the Effects of this compound on Eosinophil Function

The inhibitory effects of CRTh2 antagonists on eosinophil functions have been quantified in numerous studies. The following tables summarize key quantitative data for representative CRTh2 antagonists, which can be considered as "this compound" for the purpose of this guide.

Table 1: Inhibitory Potency of CRTh2 Antagonists on Eosinophil Activation Markers

| CRTh2 Antagonist | Assay | Agonist | Potency (pIC50 / pKB) | Species | Reference |

| AZD1981 | CD11b Upregulation | DK-PGD₂ | 8.55 ± 0.03 (pKB) | Human | |

| AZD1981 | Shape Change | 15R-methyl PGD₂ | ~20-fold shift at 1 µM | Human | |

| Fevipiprant | Shape Change | PGD₂ and metabolites | Sub-nM inhibitory potencies | Human | |

| OC000459 | Shape Change | PGD₂ | 7.9 (pKB) | Human | |

| OC000459 | Shape Change (whole blood) | PGD₂ | 7.5 (pKB) | Human |

Table 2: Inhibition of Eosinophil Migration by CRTh2 Antagonists

| CRTh2 Antagonist | Assay | Agonist | Potency (pIC50 / ED50) | Species | Reference |

| AZD1981 | Chemotaxis | PGD₂ (1 µM) | 7.6 ± 0.1 (pIC50) | Human | |

| OC000459 | Airway Eosinophilia | DK-PGD₂ | 0.01 mg/kg p.o. (ED50) | Guinea Pig | |

| OC000459 | Blood Eosinophilia | DK-PGD₂ | 0.04 mg/kg p.o. (ED50) | Rat |

Experimental Protocols

Eosinophil Shape Change Assay

Objective: To assess the ability of a CRTh2 antagonist to inhibit PGD2-induced shape change in isolated human eosinophils.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using negative selection techniques (e.g., immunomagnetic cell sorting).

-

Antagonist Incubation: Isolated eosinophils are pre-incubated with varying concentrations of the CRTh2 antagonist or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: PGD2 or a stable analogue (e.g., 15R-methyl PGD₂) is added to the eosinophil suspension to induce shape change.

-

Flow Cytometry Analysis: The change in cell morphology is quantified by flow cytometry, measuring the forward scatter (FSC) of the cells. Activated, shape-changed eosinophils exhibit an increased FSC.

-

Data Analysis: The percentage of shape-changed cells is determined for each antagonist concentration, and IC50 values are calculated.

Caption: Workflow for assessing the inhibitory effect of this compound on eosinophil shape change.

Eosinophil Chemotaxis Assay

Objective: To evaluate the effect of a CRTh2 antagonist on PGD2-mediated eosinophil migration.

Methodology:

-

Eosinophil Isolation: Eosinophils are purified from peripheral blood as described above.

-

Transwell Setup: A multi-well plate with transwell inserts (e.g., 5 µm pore size) is used. The lower chamber is filled with media containing a chemoattractant (PGD2) at a sub-maximal concentration, along with varying concentrations of the CRTh2 antagonist or vehicle.

-

Cell Loading: Isolated eosinophils, also pre-incubated with the antagonist or vehicle, are added to the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period (e.g., 1-2 hours) at 37°C in a humidified incubator to allow for cell migration.

-

Quantification of Migration: The number of eosinophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.

-

Data Analysis: The percentage of migrated cells is calculated relative to the total number of cells added, and the inhibitory effect of the antagonist is determined.

Conclusion

This compound effectively inhibits eosinophil migration and activation by blocking the PGD2/CRTh2 signaling pathway. The quantitative data from in vitro and in vivo studies demonstrate its potency in preventing key pro-inflammatory functions of eosinophils. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the therapeutic potential of CRTh2 antagonists in eosinophil-mediated inflammatory diseases. The continued development of these antagonists offers a promising oral therapeutic option for patients with conditions such as severe eosinophilic asthma.

References

- 1. dovepress.com [dovepress.com]

- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of CRTh2 Antagonists in Asthma Models: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2) antagonists for the treatment of asthma. It is intended for researchers, scientists, and drug development professionals involved in the fields of immunology, respiratory diseases, and pharmacology. This document details the underlying biological pathways, experimental methodologies, and data interpretation central to the investigation of this therapeutic class.

Introduction: The Role of CRTh2 in Asthma Pathophysiology

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and reversible airflow obstruction. A major subtype of asthma is driven by Type 2 inflammation, which involves key immune cells such as T helper type 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[1][2]

Prostaglandin D2 (PGD2) is a critical lipid mediator predominantly released by activated mast cells following allergen exposure.[3][4][5] PGD2 exerts its biological effects through two main G protein-coupled receptors: the D-prostanoid (DP1) receptor and CRTh2 (also known as DP2). While DP1 activation is associated with vasodilation and inhibition of cell migration, CRTh2 activation promotes a pro-inflammatory cascade central to the asthmatic response.

CRTh2 is preferentially expressed on key effector cells of allergic inflammation, including Th2 cells, eosinophils, and basophils. The binding of PGD2 to CRTh2 triggers several key events in the pathophysiology of asthma:

-

Chemotaxis and Recruitment: It induces the migration and infiltration of Th2 cells, eosinophils, and basophils into the airways.

-

Cellular Activation: It promotes the activation and degranulation of eosinophils and basophils, releasing further inflammatory mediators.

-

Cytokine Production: It enhances the production of Th2-type cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13, which perpetuate the inflammatory response, drive mucus production, and contribute to airway remodeling.

Given its central role in orchestrating the allergic inflammatory cascade, CRTh2 has emerged as a promising therapeutic target for asthma. Small-molecule antagonists designed to block the PGD2-CRTh2 signaling axis are being developed to mitigate the eosinophilic inflammation that characterizes a significant subset of asthma patients.

The CRTh2 Signaling Pathway in Allergic Inflammation

The following diagram illustrates the signaling pathway initiated by the binding of PGD2 to the CRTh2 receptor on various immune cells, leading to the cardinal features of allergic asthma.

General Workflow for Preclinical Evaluation

The preclinical assessment of a novel CRTh2 antagonist follows a structured workflow, progressing from in vitro characterization to in vivo efficacy testing in relevant animal models of asthma. This process is designed to establish the compound's potency, selectivity, and potential to ameliorate key features of the disease.

Experimental Protocols

Detailed methodologies are crucial for the robust preclinical evaluation of a CRTh2 antagonist. The following sections describe standard protocols for key in vitro and in vivo experiments.

In Vitro Assays

A. Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of "this compound" for the human CRTh2 receptor and to assess its selectivity against other prostanoid receptors, particularly the DP1 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human CRTh2 receptor.

-

Radioligand Binding: A competition binding assay is performed using a known radiolabeled CRTh2 ligand (e.g., [3H]PGD2).

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test antagonist.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Selectivity Panel: The assay is repeated using membranes expressing other receptors (e.g., DP1, TP) to determine selectivity.

-

B. Eosinophil Shape Change and Chemotaxis Assay

-

Objective: To assess the functional ability of "this compound" to block PGD2-induced eosinophil activation and migration.

-

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or atopic human donors using density gradient centrifugation and negative selection with magnetic beads.

-

Shape Change Assay:

-

Isolated eosinophils are pre-incubated with various concentrations of "this compound" or vehicle control.

-

Cells are then stimulated with a sub-maximal concentration of PGD2.

-

The reaction is stopped by adding fixative. Changes in cell morphology (from round to polarized) are quantified by flow cytometry (measuring forward scatter) or microscopy.

-

-

Chemotaxis Assay:

-

A multi-well chemotaxis chamber (e.g., Boyden or Transwell chamber) with a microporous membrane is used.

-

The lower chamber is filled with a chemotactic medium containing PGD2.

-

Isolated eosinophils, pre-treated with the antagonist or vehicle, are placed in the upper chamber.

-

The chamber is incubated for 1-2 hours to allow cell migration through the membrane.

-

The number of migrated cells in the lower chamber is quantified using a cell counter or by staining and microscopic analysis.

-

-

Data Analysis: The antagonist's potency is expressed as the IC50 value, representing the concentration required to inhibit 50% of the PGD2-induced shape change or migration.

-

In Vivo Asthma Models

A. Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

-

Objective: To evaluate the efficacy of "this compound" in a classic Th2-driven, eosinophilic model of allergic asthma.

-

Methodology:

-

Animals: BALB/c mice are commonly used due to their propensity to develop strong Th2 responses.

-

Sensitization: Mice are sensitized via intraperitoneal (i.p.) injection of OVA emulsified in an adjuvant (e.g., Alum) on days 0 and 14.

-

Challenge: From days 21 to 23, sensitized mice are challenged with an aerosolized solution of OVA (e.g., 1% in saline) for 20-30 minutes each day to induce airway inflammation.

-

Treatment: "this compound" or vehicle is administered to the mice, typically via oral gavage, starting before the first challenge and continuing throughout the challenge period. Dosing regimens can be prophylactic or therapeutic.

-

Endpoint Analysis (24-48 hours after last challenge):

-

Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of a bronchoconstrictor like methacholine using either invasive plethysmography (measuring lung resistance and compliance) or non-invasive plethysmography.

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. The recovered BAL fluid is used to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Supernatants are analyzed for cytokine levels (IL-4, IL-5, IL-13) via ELISA.

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess peribronchial and perivascular inflammation and goblet cell hyperplasia.

-

Serum Analysis: Blood is collected to measure levels of OVA-specific IgE.

-

-

Quantitative Data Presentation

The following tables summarize representative quantitative data from preclinical studies of various CRTh2 antagonists, demonstrating their typical potency and in vivo efficacy.

Table 1: In Vitro Potency of Representative CRTh2 Antagonists

| Antagonist | Assay Type | Species | Potency (IC50 / Ki, nM) | Selectivity (vs. DP1) | Reference Compound |

| TM30089 | Receptor Binding | Mouse | 13 nM (Ki) | >750-fold | Ramatroban |

| Compound A | Receptor Binding | Human | 5 nM (Ki) | >1000-fold | - |

| OC000459 | Eosinophil Chemotaxis | Human | 7.4 nM (IC50) | High | - |

| Setipiprant | Receptor Binding | Human | 6 nM (Ki) | >1000-fold | - |

| Fevipiprant | Receptor Binding | Human | 0.46 nM (IC50) | High | - |

Data compiled from multiple sources for illustrative purposes.

Table 2: In Vivo Efficacy in Murine Asthma Models

| Antagonist | Model | Dose (mg/kg, p.o.) | Effect on BAL Eosinophils (% reduction) | Effect on AHR | Effect on Mucus Production |

| Compound A | Cockroach Allergen | 10 | Significant Inhibition | Significant Inhibition | Significant Reduction |

| TM30089 | OVA | 10 | ~50-60% | Not Reported | Significant Reduction |

| Ramatroban | OVA | 30 | ~50-60% | Not Reported | Significant Reduction |

Data compiled from multiple sources for illustrative purposes.

Summary of Preclinical Findings and Conclusion

Preclinical evaluations consistently demonstrate that selective CRTh2 antagonists effectively target key mechanisms of allergic asthma. In vitro, these compounds show high affinity and selectivity for the CRTh2 receptor and potently inhibit PGD2-mediated functions of key inflammatory cells, particularly eosinophils.

In vivo studies using established animal models of asthma confirm these findings. Administration of CRTh2 antagonists leads to a significant reduction in airway eosinophilia, a hallmark of Type 2 asthma. This is often accompanied by a decrease in Th2 cytokines in the lungs, diminished mucus production, and amelioration of airway hyperresponsiveness. Some studies also report a reduction in allergen-specific IgE levels, suggesting a broader impact on the underlying immune response.

Collectively, the robust preclinical data for CRTh2 antagonists validates the PGD2-CRTh2 axis as a pivotal pathway in asthma pathogenesis and supports the clinical development of this class of drugs as a targeted oral therapy for patients with eosinophilic asthma.

References

- 1. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

The Architect's Guide to CRTh2 Antagonism: Discovery, Structural Evolution, and Clinical Landscape

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2). As a key mediator in type 2 inflammatory pathways, CRTh2 plays a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. Activation of CRTh2 by PGD2, which is primarily released from mast cells, orchestrates the migration and activation of key immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2][3] This cascade promotes the release of pro-inflammatory cytokines and perpetuates the allergic response.[1][4] Consequently, antagonizing the CRTh2 receptor has emerged as a compelling therapeutic strategy. This guide provides an in-depth technical overview of the discovery and structural development of novel CRTh2 antagonists, detailing key chemical scaffolds, structure-activity relationships (SAR), essential experimental protocols, and a summary of the clinical journey of these promising, yet challenging, therapeutic agents.

The CRTh2 Signaling Pathway in Allergic Inflammation

Upon binding of its endogenous ligand PGD2, the CRTh2 receptor initiates a signaling cascade characteristic of Gi-coupled GPCRs. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the mobilization of intracellular calcium (Ca2+). The subsequent activation of downstream effectors drives chemotaxis, cellular activation, and cytokine release, making this pathway a critical node in the inflammatory response.

Discovery and Structural Evolution of CRTh2 Antagonists

The development of CRTh2 antagonists began with the serendipitous discovery that existing molecules, such as the NSAID indomethacin and the thromboxane A2 antagonist ramatroban, possessed activity at this receptor. These initial findings provided crucial chemical starting points that guided the rational design of potent and selective antagonists.

Indole Acetic Acid Derivatives

Inspired by the structure of indomethacin, a weak partial agonist, the indole acetic acid scaffold became a cornerstone of CRTh2 antagonist development. This class of compounds typically features a central indole core, an acetic acid moiety crucial for binding, and various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

-

Acidic Moiety: The carboxylic acid group is a critical pharmacophore, mimicking the same feature in the endogenous ligand PGD2 and forming a key interaction within the receptor binding pocket.

-

Indole N1-Substitution: Large, lipophilic groups at the N1 position of the indole ring, often containing a sulfonyl linkage, are generally favored for high potency.

-

Aromatic Substituents: Modifications on the aromatic rings of the indole core and the N1-substituent are used to fine-tune properties. For example, in the development of setipiprant (ACT-129968), adding a fluorine atom to the indole ring improved its overall profile.

-

Amide Modifications: In advanced antagonists like fevipiprant and setipiprant, complex side chains attached to the indole core were explored to optimize interactions with the receptor and improve drug-like properties.

Ramatroban Analogues and Other Scaffolds

The dual TP/CRTh2 antagonist ramatroban provided another fertile starting point. Medicinal chemistry efforts focused on modifying its tricyclic carbazole structure to enhance CRTh2 selectivity. Shortening the propionic acid side chain of ramatroban by one carbon atom was found to dramatically increase CRTh2 potency while reducing TP receptor activity.

Concerns over the potential for idiosyncratic toxicity associated with the O-acyl glucuronide metabolites of carboxylic acid-containing drugs spurred the development of antagonists with alternative acidic bioisosteres, such as tetrazoles, or entirely novel, non-acidic scaffolds.

Quantitative Analysis of Lead Compounds

The following table summarizes the in vitro potency of several key CRTh2 antagonists that have been evaluated in clinical trials. The data highlights the high affinity these compounds have for the CRTh2 receptor.

| Compound | Chemical Class | Target(s) | hCRTh2 Binding Affinity (Ki, nM) | hCRTh2 Functional Potency (IC50/pA2) |

| Fevipiprant (QAW039) | Indole Acetic Acid | CRTh2 | 1.14 ± 0.44 | Insurmountable antagonism |

| Setipiprant (ACT-129968) | Indole Acetic Acid | CRTh2 | ~5.0 | IC50 = 6 nM (Ca2+ flux) |

| OC000459 (Timapiprant) | Indole Acetic Acid | CRTh2 | 11 | IC50 = 13 nM (Ca2+ flux) |

| AZD1981 | Phenylacetic Acid | CRTh2 | 1.5 | IC50 = 2.7 nM (Ca2+ flux) |

| Ramatroban | Carboxamide | CRTh2 / TP | 29 | pA2 = 8.08 (mCRTH2) |

| TM30089 (CAY10471) | Ramatroban Analogue | CRTh2 | 0.82 | pA2 = 9.15 (mCRTH2) |

| AMG 853 | Phenylacetic Acid | CRTh2 / DP1 | 6.3 | IC50 = 12 nM (Ca2+ flux) |

Note: Potency values are compiled from various sources and methodologies, and direct comparison should be made with caution.

Key Experimental Protocols

The discovery and optimization of CRTh2 antagonists rely on a tiered screening approach, moving from high-throughput binding assays to more complex functional and in vivo models.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Ki) of a test compound for the CRTh2 receptor. It directly measures the ability of a compound to displace a radiolabeled ligand (e.g., [3H]PGD2) from the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human CRTh2 receptor (e.g., HEK293 cells). Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

-

Assay Incubation: In a 96-well plate format, a fixed concentration of the radioligand (e.g., 2 nM [3H]PGD2) is incubated with the cell membranes in the presence of various concentrations of the unlabeled test compound. Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand (e.g., 100 μM PGD2).

-

Separation and Counting: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes (and thus receptor-bound radioligand) while allowing the unbound radioligand to pass through. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures a direct downstream consequence of CRTh2 activation, providing a readout of a compound's antagonist activity.

Methodology:

-

Cell Preparation and Dye Loading: CRTh2-expressing cells (or primary cells like eosinophils) are plated in 96- or 384-well plates. The cells are then loaded with a cell-permeable, calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test antagonist or vehicle control.

-

Agonist Stimulation and Measurement: The plate is placed in a real-time fluorescence plate reader (e.g., a FLIPR system). A baseline fluorescence is established before the automated addition of a CRTh2 agonist (e.g., PGD2) at a concentration known to elicit a submaximal response (e.g., EC80). The resulting change in intracellular calcium is monitored as a rapid increase in fluorescence intensity.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is measured. Dose-response curves are generated to determine the IC50 of the antagonist.

In Vivo Models of Allergic Inflammation

To assess efficacy in a physiological context, lead compounds are tested in animal models of allergic disease. A common model is the ovalbumin (OVA)-sensitized and -challenged mouse model of allergic airway inflammation.

Methodology:

-

Sensitization and Challenge: Mice are sensitized via intraperitoneal injection of OVA with an adjuvant (e.g., alum). After a period, they are challenged via intranasal administration or aerosol inhalation of OVA to induce an allergic inflammatory response in the lungs.

-

Compound Administration: The CRTh2 antagonist is typically administered orally at various doses before and/or during the challenge phase.

-

Endpoint Analysis: Approximately 24-72 hours after the final challenge, key inflammatory readouts are assessed. These include:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Counting of inflammatory cells (especially eosinophils) in the BAL fluid.

-

Lung Histology: Examination of lung tissue sections for peribronchial inflammation and mucus cell hyperplasia.

-

Airway Hyperreactivity (AHR): Measurement of the bronchoconstrictive response to an agent like methacholine.

-

Cytokine and IgE Levels: Quantification of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and antigen-specific IgE in the serum.

-

Clinical Perspective and Future Outlook

Numerous CRTh2 antagonists have entered clinical trials, with several demonstrating a significant reduction in eosinophilic inflammation. For instance, early studies with OC000459 showed a reduction in sputum eosinophil counts in asthmatic patients. Fevipiprant, once the most advanced candidate, also showed promising results in reducing sputum eosinophils in Phase II trials for eosinophilic asthma.

However, the translation of these anti-inflammatory effects into consistent, robust improvements in lung function and symptom control has been challenging. Multiple clinical trials, including the pivotal Phase III studies for fevipiprant, failed to meet their primary endpoints, leading to the discontinuation of its development for asthma.

The discrepancy between the clear biological rationale and the mixed clinical outcomes suggests several possibilities: the PGD2/CRTh2 axis may be a key driver only in specific, well-defined patient endotypes; there may be redundancy in inflammatory pathways; or the targeted patient populations in broad trials were too heterogeneous.

Despite these setbacks, the targeting of CRTh2 remains a valid and intriguing approach. Future success will likely depend on the precise identification of patient populations most likely to respond—specifically, those with Th2-high, eosinophilic-driven disease—and potentially the use of CRTh2 antagonists in combination with other therapeutic modalities. The wealth of structural and pharmacological data generated to date provides a solid foundation for the design of next-generation antagonists with optimized properties and for the continued exploration of this critical inflammatory pathway.

References

- 1. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to CRTh2 Antagonist Fevipiprant and its Interaction with the Prostaglandin D2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2) antagonist, fevipiprant (QAW039), and its interaction with the prostaglandin D2 (PGD2) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the mechanism of action, experimental characterization, and therapeutic potential of CRTh2 antagonism. We will delve into the molecular pharmacology of fevipiprant, present its key quantitative data, and provide detailed protocols for essential in vitro assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.

Introduction: The Prostaglandin D2 Pathway and the Role of CRTh2

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid and a key lipid mediator in a variety of physiological and pathological processes, particularly in allergic inflammation.[1][2] PGD2 exerts its biological effects through two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2.[1][2]

-

DP1 Receptor: Activation of the DP1 receptor is generally associated with anti-inflammatory responses, including vasodilation and inhibition of platelet aggregation.

-

CRTh2 (DP2) Receptor: In contrast, the activation of the CRTh2 receptor is predominantly pro-inflammatory. CRTh2 is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] Upon binding PGD2, the CRTh2 receptor couples to a Gαi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium concentration. This signaling cascade triggers a range of pro-inflammatory responses, including:

-

Chemotaxis and migration of eosinophils, Th2 cells, and ILC2s to sites of inflammation.

-

Activation of eosinophils and basophils, leading to degranulation and release of inflammatory mediators.

-

Production of type 2 cytokines, such as IL-4, IL-5, and IL-13, by Th2 cells and ILC2s, which further amplify the allergic inflammatory response.

-

Given its central role in mediating the pro-inflammatory effects of PGD2, the CRTh2 receptor has emerged as a promising therapeutic target for the treatment of allergic diseases, such as asthma and allergic rhinitis.

Fevipiprant: A Potent and Selective CRTh2 Antagonist

Fevipiprant (QAW039) is an orally bioavailable, potent, and selective antagonist of the CRTh2 receptor. It acts as a competitive antagonist, binding to the CRTh2 receptor and preventing its activation by PGD2. By blocking the PGD2/CRTh2 signaling pathway, fevipiprant effectively inhibits the downstream pro-inflammatory events, thereby reducing the recruitment and activation of key effector cells in allergic inflammation.

Quantitative Data for Fevipiprant

The following tables summarize the key in vitro pharmacological data for fevipiprant.

Table 1: Binding Affinity of Fevipiprant for the Human CRTh2 Receptor

| Parameter | Value | Cell Line | Reference |

| Dissociation Constant (KD) | 1.1 nM | CHO-K1 cells expressing human CRTh2 | |

| IC50 (Radioligand Binding) | 1.14 ± 0.44 nM | CHO cells expressing human CRTh2 |

Table 2: Functional Antagonist Activity of Fevipiprant

| Assay | Parameter | Value | Cell Type | Reference |

| PGD2-induced Eosinophil Shape Change | IC50 | 0.44 nM | Human whole blood | |

| PGD2-induced Eosinophil Shape Change | IC50 | 0.1 - 0.9 nM | Isolated human eosinophils | |

| PGD2-induced ILC2 Migration | IC50 | Not explicitly stated, but effective at nanomolar concentrations | Human ILC2s | |

| PGD2-induced Cytokine Release (IL-5, IL-13) | Potent inhibitor | Human ILC2s |

Table 3: Pharmacokinetic Properties of Fevipiprant in Healthy Volunteers

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Single and multiple doses | |

| Apparent Terminal Half-life (t1/2) | ~20 hours | Single dose (100 mg and 300 mg) | |

| Accumulation | <2-fold | Multiple doses | |

| Elimination | Renal excretion (≤30%) and glucuronidation | - |

Signaling Pathways and Experimental Workflows

Prostaglandin D2 / CRTh2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PGD2 to the CRTh2 receptor and the point of intervention by fevipiprant.

Experimental Workflow for Screening CRTh2 Antagonists

This diagram outlines a typical workflow for the identification and characterization of novel CRTh2 antagonists.

References

- 1. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRTh2 Antagonism in Mast Cell-Mediated Allergic Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G protein-coupled receptor for prostaglandin D2 (PGD2), is a key player in the orchestration of type 2 inflammatory responses. While mast cells are the primary producers of PGD2 following allergen exposure, the direct impact of CRTh2 antagonists on mast cell degranulation itself is a subject of nuanced investigation. This technical guide synthesizes the current understanding of the CRTh2 signaling axis in the context of mast cell-driven allergic inflammation. While direct, robust quantitative data for CRTh2 antagonist-mediated inhibition of mast cell degranulation is limited, this paper will explore the indirect mechanisms through which these antagonists modulate the broader inflammatory cascade initiated by mast cells. We will delve into the established effects on other key immune cells, provide detailed experimental protocols for assessing mast cell degranulation, and visualize the complex signaling and experimental workflows.

The CRTh2 Signaling Pathway in the Context of Allergic Inflammation

Upon activation, typically through IgE-allergen cross-linking, mast cells release a plethora of inflammatory mediators, including PGD2.[1] PGD2 then acts on various immune cells expressing CRTh2, primarily T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] The CRTh2 receptor is coupled to a Gi-type G protein.[4] Ligand binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and an increase in intracellular calcium concentrations.[4] This signaling cascade ultimately promotes chemotaxis, cellular activation, and cytokine release in these target cells.

Interestingly, while mast cells are the principal source of PGD2, evidence suggests that CRTh2 is primarily expressed intracellularly in human mast cells, and its activation by agonists does not directly trigger degranulation. This suggests that the therapeutic efficacy of CRTh2 antagonists in allergic diseases may not stem from the direct inhibition of mast cell mediator release, but rather from the suppression of the downstream inflammatory cascade involving other immune cells.

Quantitative Impact of CRTh2 Antagonists on Immune Cell Function

While direct evidence for the inhibition of mast cell degranulation is sparse, the efficacy of CRTh2 antagonists has been quantified in other key immune cells involved in the allergic cascade. The following table summarizes representative data for the CRTh2 antagonist OC000459.

| CRTh2 Antagonist | Target Cell/Process | Assay | Endpoint | Result | Reference |

| OC000459 | Human Th2 Lymphocytes | Chemotaxis Assay | Inhibition of cell migration | IC₅₀ = 0.028 µM | |

| Human Th2 Lymphocytes | Cytokine Production Assay | Inhibition of cytokine release | IC₅₀ = 0.019 µM | ||

| Human Eosinophils | Eosinophil Shape Change | Competitive antagonism of PGD₂ | pK(B) = 7.9 | ||

| Human Whole Blood | Eosinophil Shape Change | Competitive antagonism of PGD₂ | pK(B) = 7.5 |

This data highlights that CRTh2 antagonists potently inhibit the chemotaxis and activation of Th2 cells and eosinophils, which are critical downstream effectors of mast cell-derived PGD2.

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

A common method to quantify mast cell degranulation is the β-hexosaminidase release assay. This enzyme is stored in mast cell granules and is released upon degranulation.

Materials

-

Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells (e.g., bone marrow-derived mast cells - BMMCs)

-

Cell culture medium (e.g., MEM or RPMI-1640) supplemented with appropriate growth factors and antibiotics

-

Tyrode's buffer (or other suitable physiological buffer)

-

Sensitizing antibody (e.g., anti-DNP IgE)

-

Antigen (e.g., DNP-HSA) or other stimulus (e.g., compound 48/80)

-

CRTh2 antagonist (test compound)

-

Triton X-100 (for cell lysis and determination of total β-hexosaminidase)

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer

-

Stop solution (e.g., sodium carbonate/bicarbonate buffer)

-

96-well plates

-

Microplate reader (405 nm)

Methodology

-

Cell Seeding and Sensitization:

-

Seed mast cells in a 96-well plate at an appropriate density.

-

Sensitize the cells with an optimal concentration of IgE overnight at 37°C.

-

-

Compound Incubation:

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the cells with varying concentrations of the CRTh2 antagonist or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Stimulation:

-

Add the antigen or other stimulus to induce degranulation.

-

Include control wells:

-

Spontaneous release (buffer only)

-

Maximum release (Triton X-100)

-

-

-

Degranulation Reaction:

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by placing the plate on ice.

-

-

Measurement of β-Hexosaminidase Activity:

-

Centrifuge the plate to pellet the cells.

-

Transfer an aliquot of the supernatant from each well to a new 96-well plate.

-

Add the pNAG substrate solution to each well.

-

Incubate at 37°C for a sufficient time to allow for color development.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] x 100

-

Determine the IC₅₀ value for the CRTh2 antagonist if a dose-dependent inhibition is observed.

-

Logical Framework: The Indirect Impact of CRTh2 Antagonists on Mast Cell-Driven Inflammation

The current body of evidence suggests an indirect modulatory role for CRTh2 antagonists in the context of mast cell-initiated allergic inflammation. The logical flow of this interaction is depicted below.

References

- 1. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing CRTh2 Antagonist Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2] Its endogenous ligand, prostaglandin D2 (PGD2), is a major product released from activated mast cells.[2] The interaction between PGD2 and CRTH2 triggers the chemotaxis and activation of key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils, leading to the release of pro-inflammatory cytokines.[1][3] Consequently, antagonizing the CRTh2 receptor presents a promising therapeutic strategy for mitigating type 2 inflammation.

These application notes provide a comprehensive overview of standard in vitro assays and detailed protocols to evaluate the efficacy of a novel CRTh2 antagonist, herein referred to as "CRTh2 Antagonist 1." The protocols cover assays for determining binding affinity, functional antagonism of intracellular signaling, and inhibition of cellular responses like chemotaxis and cytokine release.

CRTh2 Signaling Pathway

CRTH2 is a Gi-coupled receptor. Upon binding of its ligand, PGD2, the receptor activates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium ([Ca2+]). This signaling cascade ultimately mediates pro-inflammatory effects, including cell migration and cytokine production.

Caption: CRTh2 receptor signaling cascade upon ligand binding.

Data Presentation: Efficacy Summary of this compound

The following tables summarize the in vitro efficacy data for this compound against the human CRTh2 receptor. This data is representative of potent and selective antagonists.

Table 1: Receptor Binding Affinity

| Assay Type | Radioligand | Cell Line | Parameter | Value (nM) |

|---|---|---|---|---|

| Radioligand Binding | [3H]-PGD2 | HEK293-hCRTH2 | Ki | 0.8 |

| Radioligand Binding | [3H]-PGD2 | CHO-K1-hCRTH2 | Ki | 1.1 |

Table 2: Functional Antagonism

| Assay Type | Agonist | Cell Line / Primary Cells | Parameter | Value (nM) |

|---|---|---|---|---|

| GTPγS Binding | PGD2 | CHO-K1-hCRTH2 membranes | IC50 | 1.2 |

| Calcium Mobilization | PGD2 | U87.CD4.hCXCR4 (CRTH2 transfected) | IC50 | 1.5 |

| Eosinophil Shape Change | PGD2 | Human Whole Blood | IC50 | 0.44 |

Table 3: Cellular Response Inhibition

| Assay Type | Stimulus | Primary Cells | Parameter | Value (nM) |

|---|---|---|---|---|

| Eosinophil Chemotaxis | PGD2 | Human Peripheral Blood Eosinophils | IC50 | 2.5 |

| Th2 Cell Chemotaxis | PGD2 | Human Th2 Cells | IC50 | 3.0 |

| Cytokine Release (IL-13) | PGD2 | Human PBMCs | IC50 | 5.2 |

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]-PGD2).

Caption: Workflow for the CRTH2 radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human CRTH2 (hCRTH2) receptor.

-

Harvest cells and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors).

-

Homogenize the cell suspension and perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

150 µL of the membrane preparation (e.g., 10-20 µg of protein).

-

50 µL of this compound at various concentrations (typically a serial dilution).

-

50 µL of [3H]-PGD2 at a final concentration near its Kd (e.g., 2 nM).

-

-

For total binding, add buffer instead of the antagonist. For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).

-

The final assay buffer should contain 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the PGD2-induced increase in intracellular calcium, a key signaling event downstream of CRTh2 activation.

References

Application Notes and Protocols for Cell-Based Functional Assays for the CRTh2 Antagonist Fevipiprant

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma.[1][2] Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and triggers the recruitment and activation of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] This leads to the release of pro-inflammatory cytokines and mediators, contributing to the pathophysiology of allergic inflammation.[4]

Fevipiprant (formerly QAW039) is a potent and selective antagonist of the CRTh2 receptor. By blocking the interaction of PGD2 with CRTh2, Fevipiprant effectively inhibits the downstream signaling pathways responsible for the recruitment and activation of inflammatory cells. These application notes provide detailed protocols for essential cell-based functional assays to characterize the activity of Fevipiprant and other CRTh2 antagonists. The assays described are calcium mobilization, chemotaxis, and cytokine release assays.

CRTh2 Signaling Pathway

CRTh2 is a Gαi-coupled receptor. Upon binding of its ligand, PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the activation of various cellular responses, including chemotaxis and cytokine release.

Caption: CRTh2 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency of Fevipiprant in various cell-based functional assays.

| Assay Type | Cell Type | Parameter | Fevipiprant Potency | Reference |

| Receptor Binding | CHO cells expressing human CRTh2 | Dissociation Constant (KD) | 1.1 nM | |

| Chemotaxis | Human Whole Blood Eosinophils | IC50 (Eosinophil Shape Change) | 0.44 nM | |

| Cytokine Release | Human Th2 Cells | Inhibition of IL-5 & IL-13 mRNA | Full suppression at 1 µM |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a CRTh2 antagonist to block the PGD2-induced increase in intracellular calcium in cells expressing the CRTh2 receptor.

Experimental Workflow:

Caption: Calcium Mobilization Assay Workflow.

Materials:

-

CRTh2-expressing cells (e.g., CHO-K1 cells stably expressing human CRTh2)

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

-

96-well black, clear-bottom cell culture plates

-

PGD2 (agonist)

-

Fevipiprant (antagonist)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Protocol:

-

Cell Culture: Maintain CRTh2-expressing cells in appropriate culture medium.

-

Cell Seeding: The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.

-

On the day of the assay, dilute the Fluo-4 AM stock solution in assay buffer to the final working concentration. Add Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Assay:

-

After incubation, wash the cells with assay buffer to remove extracellular dye.

-

Prepare serial dilutions of Fevipiprant in assay buffer.

-

Add the Fevipiprant dilutions (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

Prepare a solution of PGD2 in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

After a stable baseline is established, add the PGD2 solution to all wells and continue recording the fluorescence for several minutes to capture the peak response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response as a function of the Fevipiprant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chemotaxis (Eosinophil Shape Change) Assay

This assay assesses the ability of a CRTh2 antagonist to inhibit the PGD2-induced shape change in eosinophils, a key event in chemotaxis.

Experimental Workflow:

Caption: Chemotaxis (Eosinophil Shape Change) Assay Workflow.

Materials:

-

Freshly collected human whole blood from healthy donors

-

PGD2 (agonist)

-

Fevipiprant (antagonist)

-

Assay buffer

-

Fixation solution (e.g., paraformaldehyde)

-

Red blood cell lysis buffer

-

Flow cytometer

Protocol:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Antagonist Incubation:

-

Prepare serial dilutions of Fevipiprant in assay buffer.

-

In a 96-well plate, mix aliquots of whole blood with the Fevipiprant dilutions or vehicle control.

-

Incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add PGD2 to each well to a final concentration that induces a submaximal shape change response.

-

Incubate for 5 minutes at 37°C.

-

-

Cell Fixation and Lysis:

-

Stop the reaction by adding a fixation solution.

-

Add red blood cell lysis buffer to each well and incubate to lyse the erythrocytes.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

Gate on the eosinophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.

-

The change in cell shape is detected as an increase in FSC.

-

-

Data Analysis:

-

Determine the mean FSC for the eosinophil population in each sample.

-

Normalize the data to the vehicle control.

-

Plot the normalized FSC as a function of the Fevipiprant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cytokine Release Assay

This assay measures the ability of a CRTh2 antagonist to inhibit the PGD2-induced release of Th2 cytokines (e.g., IL-4, IL-5, IL-13) from purified human Th2 cells.

Experimental Workflow:

Caption: Cytokine Release Assay Workflow.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T cell isolation kit

-

Th2 polarization reagents (e.g., anti-CD3, anti-CD28, IL-2, IL-4, anti-IFN-γ)

-

RPMI-1640 medium with 10% FBS and penicillin/streptomycin

-

96-well cell culture plates

-

PGD2 (agonist)

-

Fevipiprant (antagonist)

-

Cytokine detection kits (e.g., ELISA or Luminex for IL-4, IL-5, IL-13)

Protocol:

-

Th2 Cell Preparation:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.

-

Culture the purified CD4+ T cells under Th2 polarizing conditions (e.g., with anti-CD3 and anti-CD28 antibodies, IL-2, IL-4, and an anti-IFN-γ neutralizing antibody) for several days.

-

-

Assay Setup:

-

Harvest the polarized Th2 cells and seed them into a 96-well plate.

-

Prepare serial dilutions of Fevipiprant in culture medium.

-

Add the Fevipiprant dilutions (or vehicle control) to the appropriate wells and incubate for 30 minutes at 37°C.

-

-

Stimulation:

-

Add PGD2 to the wells to a final concentration known to induce robust cytokine release.

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis:

-

Normalize the cytokine concentrations to the vehicle control.

-

Plot the normalized cytokine concentrations as a function of the Fevipiprant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of each cytokine.

-

Conclusion

The cell-based functional assays described in these application notes are essential tools for the characterization of CRTh2 antagonists like Fevipiprant. By providing quantitative data on the inhibition of key cellular responses mediated by the CRTh2 receptor, these assays enable a comprehensive understanding of the antagonist's potency and mechanism of action. The detailed protocols and workflows are intended to guide researchers in the successful implementation of these assays for the discovery and development of novel therapeutics for allergic diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Testing of CRTh2 Antagonists in Animal Models of Allergic Rhinitis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and congestion. The underlying pathophysiology involves a type 2 helper T cell (Th2)-mediated immune response, with key roles for mast cells, eosinophils, and basophils. Prostaglandin D2 (PGD2), primarily released from activated mast cells, is a critical mediator in allergic inflammation. It exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. Activation of CRTh2 promotes the migration and activation of Th2 cells, eosinophils, and basophils, leading to the release of inflammatory cytokines and perpetuation of the allergic cascade.[1][2][3][4] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for the treatment of allergic rhinitis.[2]

These application notes provide detailed protocols for utilizing animal models of allergic rhinitis to evaluate the in vivo efficacy of CRTh2 antagonists. The protocols cover model induction in both mice and guinea pigs, administration of test compounds, and comprehensive methods for assessing therapeutic outcomes.

CRTh2 Signaling Pathway in Allergic Rhinitis

The binding of PGD2 to the CRTh2 receptor on the surface of immune cells, such as Th2 lymphocytes, eosinophils, and basophils, triggers a cascade of intracellular events that drive the allergic inflammatory response. This signaling pathway is a key target for therapeutic intervention with CRTh2 antagonists.

Animal Models of Allergic Rhinitis: Protocols

Two widely used and well-characterized animal models for studying allergic rhinitis are the ovalbumin (OVA)-induced mouse model and the house dust mite (HDM)-induced guinea pig model.

Protocol 1: Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice

This model is highly reproducible and elicits a robust Th2-dominant inflammatory response.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile phosphate-buffered saline (PBS)

-

CRTh2 antagonist test compound and vehicle

Experimental Workflow:

Procedure:

-

Sensitization:

-

On days 0, 7, and 14, sensitize each mouse with an intraperitoneal (IP) injection of 100 µg OVA mixed with 2 mg of alum in a total volume of 200 µL sterile PBS.

-

The control group receives IP injections of PBS with alum on the same schedule.

-

-

Challenge and Treatment:

-

From day 20 to day 26, challenge the sensitized mice daily by intranasal instillation of 10 µL of OVA solution (50 mg/mL in PBS) into each nostril (total volume 20 µL).

-

Administer the CRTh2 antagonist or vehicle control at the predetermined dose and route (e.g., oral gavage) daily, typically 1-2 hours before the OVA challenge. A dose of 10 mg/kg for a CRTh2 antagonist has been shown to be effective in a mouse model of airway inflammation.

-

-

Endpoint Evaluation (Day 27):

-

Symptom Scoring: 10-15 minutes after the final OVA challenge, observe each mouse for a period of 15 minutes and count the number of sneezes and nasal rubbing movements.

-

Nasal Lavage Fluid (NALF) Collection: Euthanize the mice and collect NALF by flushing the nasal passages with PBS. Analyze the fluid for inflammatory cell counts (eosinophils, neutrophils) and mediator levels (e.g., histamine, PGD2, IL-4, IL-5, IL-13).

-

Histological Analysis: Decapitate the mice, fix the heads in 10% formalin, and decalcify. Embed the nasal tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cells.

-

Serum Analysis: Collect blood via cardiac puncture at the time of euthanasia. Separate the serum and measure the levels of OVA-specific IgE and total IgE by ELISA.

-

Protocol 2: House Dust Mite-Induced Allergic Rhinitis in Guinea Pigs

This model utilizes a clinically relevant allergen and is valuable for studying both early and late-phase allergic responses. Guinea pigs are also considered a good model as their physiological responses can closely mimic those of humans.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

House dust mite (HDM) extract (e.g., Dermatophagoides farinae)

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile saline

-

CRTh2 antagonist test compound and vehicle

Experimental Workflow:

Procedure:

-

Sensitization:

-

On days 1 and 15, sensitize each guinea pig with an IP injection of 100 µg of HDM extract and 10 mg of alum in 1 mL of sterile saline.

-

The control group receives IP injections of saline with alum.

-

-

Challenge and Treatment:

-

From day 22 to 28, challenge the sensitized guinea pigs daily with an intranasal instillation of 20 µL of HDM solution (1 mg/mL in saline) into each nostril.

-

Administer the CRTh2 antagonist or vehicle control daily prior to the HDM challenge.

-

-

Endpoint Evaluation (Day 29):

-

Symptom Scoring: 10 minutes after the final challenge, observe the animals for 10-15 minutes. Score the frequency of sneezing, nasal rubbing, and rhinorrhea on a scale of 0-3. A total score exceeding 5 can be considered a successful induction of allergic rhinitis.

-

Nasal Lavage Fluid (NALF) Collection: Euthanize the guinea pigs and collect NALF for cell differential counts and mediator analysis.

-

Histological Analysis: Process the nasal tissues for H&E and PAS staining to evaluate inflammatory cell infiltration and goblet cell hyperplasia.

-

Data Presentation: Quantitative Assessment of CRTh2 Antagonist Efficacy

The efficacy of a CRTh2 antagonist is determined by its ability to reduce the clinical and inflammatory parameters of allergic rhinitis. The following tables provide a structured format for presenting typical quantitative data from these studies.